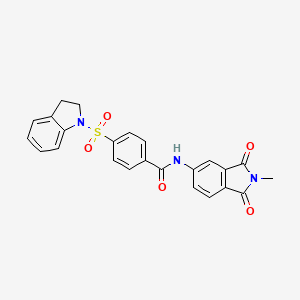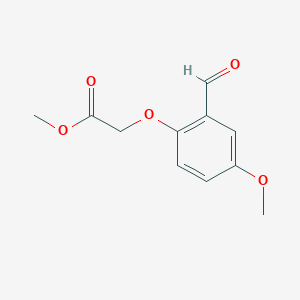
Methyl (2-formyl-4-methoxyphenoxy)acetate
Vue d'ensemble
Description
“Methyl (2-formyl-4-methoxyphenoxy)acetate” is a compound with significant scientific applications. It has a molecular weight of 224.21 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl (4-formyl-2-methoxyphenoxy)acetate . The InChI code for this compound is 1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl (2-formyl-4-methoxyphenoxy)acetate” is a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
Methyl (2-formyl-4-methoxyphenoxy)acetate and its derivatives have been explored for antimicrobial properties. For instance, Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This indicates the potential use of these compounds in developing treatments against bacterial infections (Yar, Siddiqui, & Ali, 2006). Another study by Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives that showed significant activity against Mycobacterium tuberculosis, suggesting a promising avenue for antimycobacterial agents (Ali & Shaharyar, 2007).
Polymerization Agents
In polymer chemistry, methyl (2-formyl-4-methoxyphenoxy)acetate derivatives have applications as polymerization agents. Stenzel et al. (2003) synthesized several xanthates, including methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate, for the living free radical polymerization of vinyl acetate. This work demonstrates its utility in controlling polymerization processes, highlighting its significance in material science (Stenzel et al., 2003).
Synthesis of Novel Compounds
Research on methyl (2-formyl-4-methoxyphenoxy)acetate has also led to the synthesis of novel compounds. For instance, a study by Mao et al. (2015) involved the synthesis and characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, showcasing its potential in creating new chemical entities (Mao et al., 2015).
Biological Monitoring
The derivatives of methyl (2-formyl-4-methoxyphenoxy)acetate are used in biological monitoring. Dills, Zhu, and Kalman (2001) developed a urinary assay for methoxyphenols, derivatives of methyl (2-formyl-4-methoxyphenoxy)acetate, for biological monitoring of wood smoke exposure (Dills, Zhu, & Kalman, 2001).
Anticancer Activity
In the field of oncology, studies have been conducted to evaluate the anticancer activity of methyl (2-formyl-4-methoxyphenoxy)acetate derivatives. Sukria et al. (2020) researched the stability and anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, related to methyl (2-formyl-4-methoxyphenoxy)acetate, against T47D breast cancer cells (Sukria et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(2-formyl-4-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-3-4-10(8(5-9)6-12)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPVMBVWMGHXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-formyl-4-methoxyphenoxy)acetate | |
Synthesis routes and methods
Procedure details




Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

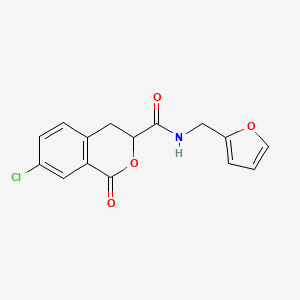
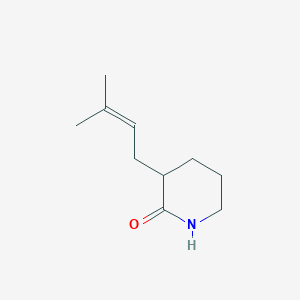
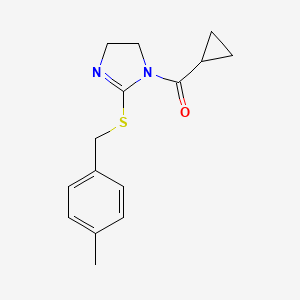
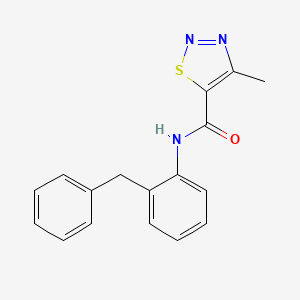
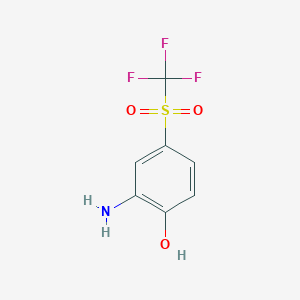
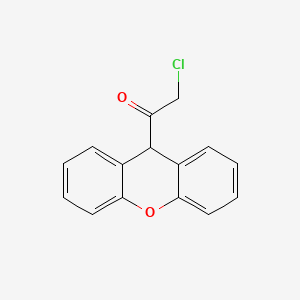
![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)
![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
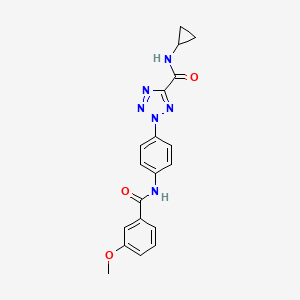
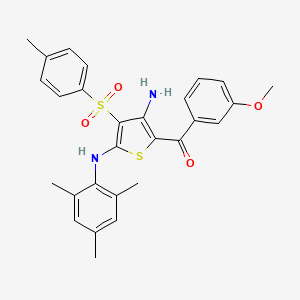
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)
![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)
